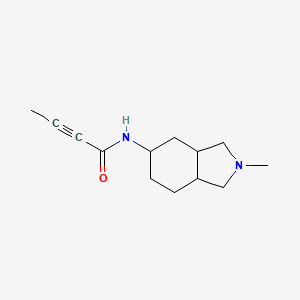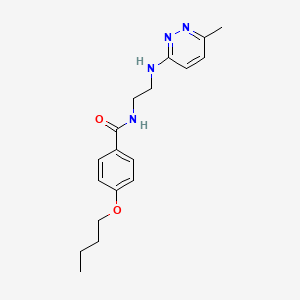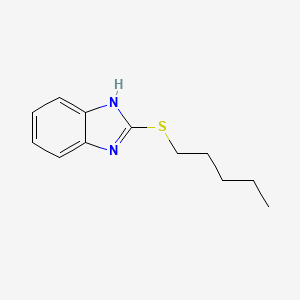
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as DPPY, is a novel compound that has gained significant attention in the field of scientific research. DPPY is a pyrrolidine-based compound that has been synthesized through a multi-step process involving the reaction of pyrrolidine, pyrazine, and 3,4-dimethoxybenzaldehyde. DPPY has been found to exhibit a wide range of biological activities, making it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been synthesized and investigated for their catalytic behavior towards the ring-opening polymerization of ε-caprolactone and l-lactide. These complexes exhibited varying activities based on the metal involved, with magnesium-based complexes showing higher activity, highlighting the potential of such compounds in catalytic applications (Wang et al., 2012).
Antimicrobial and Anti-inflammatory Activities
A novel series of pyrazole chalcones, derived from the reaction of 2,4-dimethoxy-phenyl-ethanone with substituted pyrazoles, demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. These findings suggest the potential of these derivatives in developing new therapeutic agents (Bandgar et al., 2009).
Organic Synthesis
Research on pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones has been conducted. This work offers insights into the stereospecific synthesis of pyrrolidines, showcasing the versatility of such compounds in organic synthesis and medicinal chemistry applications (Udry et al., 2014).
Material Science
The study of dimethoxyphenol oxidase activity across different microbial blue multicopper proteins indicates that such compounds can be utilized in various applications, including bio-remediation and as biosensors. This research underscores the importance of these compounds in environmental science and biotechnology (Solano et al., 2001).
Pyrazoline Derivatives as Fluorescent Chemosensors
A study on the synthesis and photophysical properties of novel pyrazoline derivatives demonstrated their application as fluorescent chemosensors for the detection of Fe3+ ions. This highlights the potential of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-3-13(9-16(15)24-2)10-18(22)21-8-5-14(12-21)25-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZREYKFCKHHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)


![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)
![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
